molecular formula C9H5BrFN B064740 2-Bromo-6-fluoroquinoline CAS No. 159870-91-4

2-Bromo-6-fluoroquinoline

Cat. No. B064740
CAS RN: 159870-91-4
M. Wt: 226.04 g/mol
InChI Key: GEDXYXFMKSPTLS-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoroquinoline is a chemical compound with the linear formula C9H5BrFN . It is a solid substance that is stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of bromoquinolines, including 2-Bromo-6-fluoroquinoline, has been studied extensively. One approach involves the reaction of 1,2,3,4-tetrahydroquinoline (1,2,3,4-THQ) in CHCl3 with molecular bromine at room temperature and lower temperatures . The reactions yield various bromoquinolines, including 6-bromo-1,2,3,4-THQ and 6,8-dibromo-1,2,3,4-THQ . These compounds can then be aromatized with DDQ to yield 6-bromoquinoline and 6,8-dibromoquinoline, respectively .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluoroquinoline is represented by the linear formula C9H5BrFN . This indicates that the molecule consists of nine carbon atoms, five hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions of 2-Bromo-6-fluoroquinoline have been explored in various studies. For instance, 2-Bromo-4-fluoroaniline was condensed with ethyl 2-cyano-3-ethoxyacrylate in ethanol to afford a compound, which upon refluxing in paraffin oil at 250°C gave 8-bromo-3-cyano-6-fluoroquinoline-4 (1H)-one .


Physical And Chemical Properties Analysis

2-Bromo-6-fluoroquinoline is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 226.05 g/mol .

Scientific Research Applications

Safety and Hazards

2-Bromo-6-fluoroquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

IUPAC Name

2-bromo-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDXYXFMKSPTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595867
Record name 2-Bromo-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoroquinoline

CAS RN

159870-91-4
Record name 2-Bromo-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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